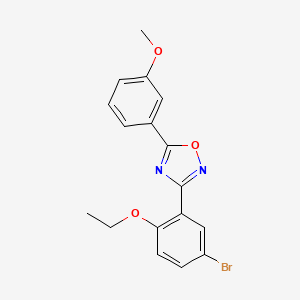![molecular formula C17H22N2O4S2 B5130387 N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B5130387.png)
N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), a protein that plays a crucial role in the signaling pathways that regulate immune cell activation and proliferation.
Mechanism of Action
TAK-659 exerts its pharmacological effects by selectively inhibiting N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide, a protein that is involved in the signaling pathways that regulate immune cell activation and proliferation. N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide plays a crucial role in the activation of B cell receptors and Fc receptors on immune cells, which leads to the activation of downstream signaling pathways that promote immune cell proliferation and survival. By inhibiting N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide, TAK-659 can block these signaling pathways and prevent the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TAK-659 can inhibit the activation and proliferation of immune cells, including B cells, T cells, and mast cells. In vivo studies have shown that TAK-659 can inhibit the growth of various types of tumors, including lymphoma, leukemia, and solid tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its selectivity for N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide, which allows for targeted inhibition of immune cell activation and proliferation. This selectivity also reduces the risk of off-target effects and toxicity. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other targeted inhibitors. Another area of interest is the exploration of TAK-659 as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosing and administration schedules for TAK-659 in clinical settings.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 3,5-dimethyl-2-furoic acid with piperidine, followed by the reaction of the resulting intermediate with 2-chloroethylsulfonyl chloride and thiophene-2-sulfonamide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that TAK-659 inhibits the activation and proliferation of immune cells, including B cells, T cells, and mast cells. In vivo studies have demonstrated that TAK-659 can inhibit the growth of various types of tumors, including lymphoma, leukemia, and solid tumors.
properties
IUPAC Name |
N-[[1-(3,5-dimethylfuran-2-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-12-9-13(2)23-16(12)17(20)19-7-3-5-14(11-19)10-18-25(21,22)15-6-4-8-24-15/h4,6,8-9,14,18H,3,5,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDOFVRNMXOBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)N2CCCC(C2)CNS(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5130305.png)
![tetraethyl 5',5',6'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5130315.png)
![2-methoxy-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5130323.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide](/img/structure/B5130346.png)
![benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5130354.png)
![7-(4-methoxyphenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5130357.png)
![4-chloro-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5130365.png)
![3,4,5,6-tetrachloro-11-methoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5130367.png)
![4-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130377.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)propanamide](/img/structure/B5130388.png)
![1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5130390.png)
![2-{2,4-dioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5130394.png)
